

Preclinical Pharmacokinetics and Metabolism of Pemetrexed Disodium: An In-depth Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of **pemetrexed disodium**, a multitargeted antifolate agent. The information presented is collated from various preclinical studies in key animal models, offering valuable insights for researchers in drug development and oncology.

Introduction

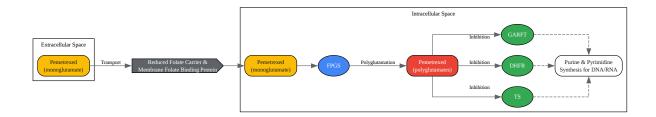
Pemetrexed disodium (brand name Alimta®) is a pyrrolopyrimidine-based antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2] By disrupting these folate-dependent metabolic processes, pemetrexed effectively halts cell replication, particularly in rapidly dividing cancer cells.[3][4] Its efficacy has been demonstrated in various solid tumors, and it is a standard treatment for non-small cell lung cancer and malignant pleural mesothelioma.[5] Understanding its behavior in preclinical models is crucial for designing clinical trials and optimizing therapeutic strategies.

Mechanism of Action and Cellular Pharmacology

Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems. Once inside the cell, it is efficiently converted to its active



polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated metabolites are retained within the cell for a longer duration and are more potent inhibitors of its target enzymes compared to the monoglutamate form. This intracellular activation is a key determinant of its cytotoxic activity.



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Cellular uptake and mechanism of action of pemetrexed.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies of pemetrexed have been conducted in several preclinical species, including mice, rats, and dogs. These studies reveal a generally consistent profile of rapid distribution and elimination, primarily through renal excretion.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of pemetrexed in various preclinical models.

Table 1: Pharmacokinetic Parameters of Pemetrexed in Mice



Strain	Dose (mg/kg)	Route	Cmax (µg/mL)	AUC (μg·h/mL)	t1/2 (h)	Referenc e
CD-1	20	IV	-	-	7.0	_
CD-1	20	IP	-	-	7.8	_
CD-1	200	IP	-	-	10.0	_

Table 2: Pharmacokinetic Parameters of Pemetrexed in Rats

Strain	Dose (mg/kg)	Route	Cmax (µg/mL)	AUC (μg·h/ mL)	CL (mL/h/ kg)	t1/2 (h)	Vdss (mL)	Refere nce
Wistar	10	IV	29.83	10.35	-	-	-	_
Wistar	100	IV	218.64	110.25	-	-	-	
Wistar	10	Intraple ural	14.36	10.98	-	-	-	
Wistar	100	Intraple ural	70.64	120.61	-	-	-	
Spragu e- Dawley	1	Intrathe cal	588 μM (in CSF)	560 μM⋅h (in CSF)	-	1.43 (termin al, in CSF)	1.14 (in CSF)	-

Table 3: Pharmacokinetic Parameters of Pemetrexed in Dogs



Breed	Dose (mg/kg)	Route	t1/2 (h)	Notes	Reference
Beagle	7.5	IV	-	Plasma concentration s declined in a biphasic manner.	
Beagle	100	IV	-	Plasma concentration s declined in a biphasic manner.	-
Beagle	0.11-104.96	Multiple IV	-	-	-

Absorption

Pemetrexed is administered intravenously, bypassing the absorption phase. Studies in mice have shown that after intraperitoneal administration, pemetrexed is rapidly absorbed, with a pharmacokinetic profile comparable to intravenous administration.

Distribution

Pemetrexed exhibits a relatively small steady-state volume of distribution, suggesting limited tissue distribution. In humans, the steady-state volume of distribution is approximately 16.1 liters.

Plasma Protein Binding: In vitro studies have shown that pemetrexed is approximately 81% bound to plasma proteins. Specific preclinical data indicates protein binding in mouse and dog plasma.

Tissue Distribution: A whole-body autoradiography study in CD-1 mice using [14C]-labeled pemetrexed provided insights into its tissue distribution.

Metabolism



Pemetrexed undergoes minimal hepatic metabolism. In both mice and dogs, the majority of the administered dose is excreted as the unchanged parent compound. In vitro studies with human liver microsomes also predict that pemetrexed would not cause clinically significant inhibition of the metabolic clearance of drugs metabolized by cytochrome P450 enzymes.

Excretion

The primary route of elimination for pemetrexed is renal excretion. In preclinical species, as in humans, a large percentage of the drug is recovered unchanged in the urine shortly after administration. This renal clearance is a combination of glomerular filtration and active tubular secretion, with organic anion transporter 3 (OAT3) being involved in its active secretion.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized experimental protocols based on the available literature.

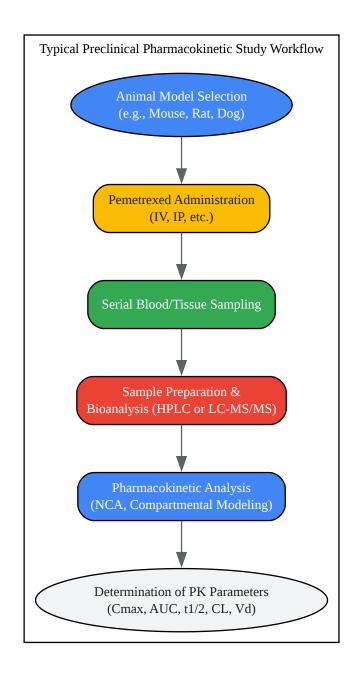
Animal Models

- Mice: CD-1 and BALB/c mice have been used in pharmacokinetic and efficacy studies. For tumor model studies, syngeneic CT26 tumors in BALB/c mice and B16 xenografts in C57/B6 mice have been utilized.
- Rats: Wistar and Sprague-Dawley rats have been employed in pharmacokinetic studies, including investigations into different routes of administration such as intravenous, intrapleural, and intrathecal.
- Dogs: Beagle dogs have been the primary model for canine pharmacokinetic and toxicology studies.

Dosing and Administration

- Dosing: Doses in preclinical studies have ranged from 1 mg/kg to 200 mg/kg, depending on the species and the objective of the study.
- Administration: The most common route of administration is intravenous infusion.
 Intraperitoneal and intrapleural routes have also been investigated to understand absorption and localized delivery.





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A generalized workflow for a preclinical pharmacokinetic study.

Bioanalytical Methods

The quantification of pemetrexed in biological matrices is typically performed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity.



- Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.
- · HPLC Method Example:
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm).
 - Mobile Phase: A mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate)
 and an organic solvent (e.g., acetonitrile).
 - Detection: UV detection at a specific wavelength (e.g., 254 nm).
 - Flow Rate: Isocratic elution at a flow rate of approximately 0.8 to 1.0 mL/min.
- LC-MS/MS Method: For studies requiring high sensitivity, such as microdosing studies,
 UPLC-MS/MS methods have been developed. These methods offer lower limits of quantification.

Conclusion

The preclinical pharmacokinetic profile of **pemetrexed disodium** is characterized by rapid distribution, limited metabolism, and primary elimination via renal excretion of the unchanged drug. This profile is generally consistent across the studied preclinical species (mice, rats, and dogs) and aligns well with the observed pharmacokinetics in humans. The intracellular conversion of pemetrexed to its active polyglutamate forms is a critical aspect of its pharmacology, leading to prolonged intracellular retention and potent inhibition of key enzymes in nucleotide synthesis. This comprehensive understanding of the preclinical pharmacokinetics and metabolism of pemetrexed is essential for the continued development and optimization of its use in cancer therapy.

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